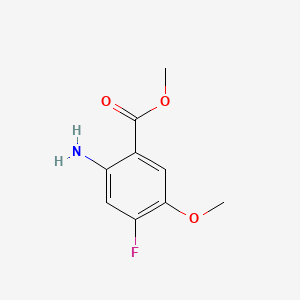![molecular formula C15H18BrNO3 B595882 1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide CAS No. 147011-41-4](/img/structure/B595882.png)
1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide (BMDPC) is an organic compound that has been studied for its potential applications in scientific research. BMDPC is an interesting molecule due to its unique structure and properties, which make it suitable for a variety of research applications. In
Scientific Research Applications
1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide has been studied for its potential applications in scientific research. It has been used in a variety of studies, including those related to the inhibition of enzymes, the modulation of receptor activity, and the investigation of protein-protein interactions. 1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide has also been used to study the effects of drugs on cellular processes, as well as the effects of drugs on gene expression.
Mechanism of Action
The mechanism of action of 1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide is not yet fully understood. However, it is believed that 1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide binds to specific receptors in the cell and modulates their activity. 1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide is also thought to interact with proteins, which can lead to changes in protein-protein interactions. Additionally, 1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide may interact with enzymes, leading to the inhibition of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide are not yet fully understood. However, it has been shown to modulate the activity of certain receptors, as well as interact with proteins and enzymes. 1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide has also been shown to have an effect on gene expression, as well as the transport of certain molecules across the cell membrane.
Advantages and Limitations for Lab Experiments
1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its structure and properties make it suitable for a variety of research applications. Additionally, 1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide can be used to study the effects of drugs on cellular processes, as well as the effects of drugs on gene expression. However, there are some limitations to the use of 1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide in laboratory experiments. For example, the mechanism of action of 1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide is not yet fully understood, and further research is needed to better understand its effects.
Future Directions
There are a number of potential future directions for 1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide research. One potential direction is to further investigate the mechanism of action of 1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide and its effects on cellular processes. Additionally, further research could be conducted to better understand the effects of 1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide on gene expression and the transport of molecules across the cell membrane. Additionally, further research could be conducted to investigate the potential therapeutic applications of 1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide, such as its use as an inhibitor of enzymes or as a modulator of receptor activity. Finally, further research could be conducted to investigate the potential toxicity of 1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide and its effects on the human body.
Synthesis Methods
1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide can be synthesized through a number of methods, including the reaction of 1,3-dioxolan-2-yl bromide with phenylmethylcyclopropanecarboxamide. This reaction is conducted in the presence of a base, such as potassium carbonate. The reaction is carried out at a temperature of 40-50°C for 2-3 hours. After the reaction, the product is isolated and purified by column chromatography.
properties
IUPAC Name |
N-benzyl-1-[2-(bromomethyl)-1,3-dioxolan-2-yl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3/c16-11-15(19-8-9-20-15)14(6-7-14)13(18)17-10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUMTPUZSNRYPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NCC2=CC=CC=C2)C3(OCCO3)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676781 |
Source


|
| Record name | N-Benzyl-1-[2-(bromomethyl)-1,3-dioxolan-2-yl]cyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147011-41-4 |
Source


|
| Record name | N-Benzyl-1-[2-(bromomethyl)-1,3-dioxolan-2-yl]cyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


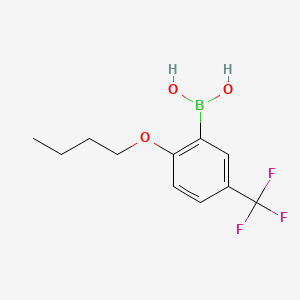
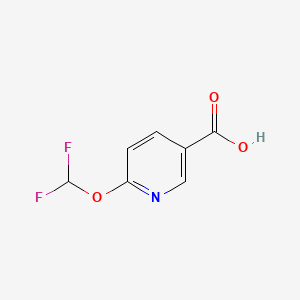

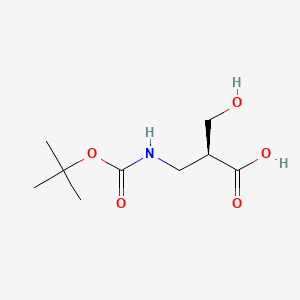

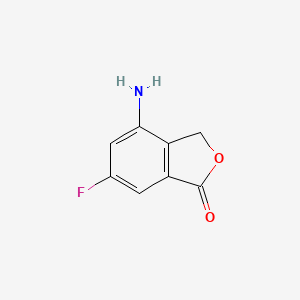




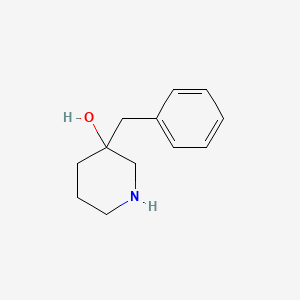
![5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole](/img/structure/B595820.png)
